molecular formula C18H11F2N7O B11380388 8-(2-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(2-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11380388
M. Wt: 379.3 g/mol
InChI Key: VIDZESBALIQYSM-UHFFFAOYSA-N
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Description

The compound 8-(2-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich tricyclic heterocycle featuring a fused 7-membered central ring flanked by two fluorinated aromatic substituents. The 2-fluorophenyl and 4-fluorophenyl groups introduce steric and electronic effects, influencing reactivity and interactions with biological targets. Crystallographic studies of such compounds often employ SHELX programs (e.g., SHELXL for refinement), ensuring precise determination of bond lengths, angles, and stereoelectronic properties .

Properties

Molecular Formula

C18H11F2N7O

Molecular Weight

379.3 g/mol

IUPAC Name

8-(2-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C18H11F2N7O/c19-10-7-5-9(6-8-10)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)11-3-1-2-4-12(11)20/h1-8,16H,(H,23,28)(H,21,24,26)

InChI Key

VIDZESBALIQYSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)F)NC5=NN=NN25)F

Origin of Product

United States

Biological Activity

The compound 8-(2-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule characterized by its unique tricyclic structure and multiple nitrogen atoms. Its potential biological activities are of significant interest in medicinal chemistry due to the presence of fluorinated phenyl groups which may enhance its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C18H11F2N7O
  • Molecular Weight : Approximately 421.4 g/mol
  • IUPAC Name : this compound
  • InChI Key : InChI=1S/C18H11F2N7O/c19-11-5-1-9(2-6-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-3-7-12(20)8-4-10/h1-8,16H,(H,23,28)(H,21,24,26)

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Preliminary studies suggest that it interacts with specific biological targets involved in cancer cell proliferation and survival mechanisms.

  • Mechanism of Action : The compound is hypothesized to inhibit key enzymes involved in cellular processes such as DNA repair and cell cycle regulation.
  • In vitro Studies : In cell line assays (e.g., BRCA1/2 mutant cells), the compound demonstrated an EC50 value of approximately 0.3 nM against MX-1 breast cancer cells and 5 nM against Capan-1 cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties , potentially effective against various bacterial and fungal strains.

  • Target Interaction : It is believed to disrupt microbial cell wall synthesis or function through interaction with specific enzymes or receptors.
  • Preliminary Findings : Early studies indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity due to variations in substituent positions and types:

Compound NameStructural FeaturesUnique Aspects
8-(2-chlorophenyl)-10-(phenyl)-...Contains chlorine instead of fluorineDifferent halogen impacts reactivity
10-(3-fluorophenyl)-8-(3-methoxyphenyl)...Similar core structure with different substituentsVariations in biological activity
8-(3-fluorophenyl)-10-(3-methoxyphenyl)...Similar tricyclic structureDifferent substituent positions alter properties

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound in vivo demonstrated that oral administration resulted in significant tumor regression in xenograft models of breast cancer. The compound was administered alone and in combination with standard chemotherapy agents such as cisplatin and temozolomide.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against various pathogens including Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of < 5 µg/mL for both organisms.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural differences between the target compound and analogs:

Compound Name Tricyclic Core Substituents Fluorine Positions Key Properties Reference
Target Compound Heptazatricyclo[7.4.0.0³,⁷] 2-fluorophenyl, 4-fluorophenyl Ortho (2-) and para (4-) High polarity, 7 N atoms, potential H-bonding
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶] Hexaazatricyclo[7.3.0.0²,⁶] 4-methoxyphenyl, phenyl None Electron-donating methoxy group; lower polarity
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷] Diazatricyclo[7.3.1.0²,⁷] 2,5-difluorophenyl, methyl Meta (2-, 5-) Oxygen atom reduces H-bonding potential; methyl enhances lipophilicity
5-[(E)-4-Fluorobenzylidene]-8-(4-fluorophenyl)-...hexacyclo[10.7.1.1³,⁷] Hexacyclo[10.7.1.1³,⁷] 4-fluorophenyl, benzylidene Para (4-) Extended conjugation; enhanced π-π stacking

Key Observations:

  • Fluorine Effects: Ortho-fluorine introduces steric hindrance, while para-fluorine enhances electron-withdrawing effects, altering reactivity compared to methoxy (electron-donating) or non-fluorinated analogs .
  • Oxygen vs. Nitrogen : The 8-oxa substitution in ’s compound reduces polarity, favoring membrane permeability but limiting target interactions .

Computational and Experimental Similarity Assessments

Structural similarity analyses often employ:

  • Tanimoto Coefficients : Binary fingerprints (e.g., MACCS keys) quantify overlap of functional groups. The target compound shows low similarity (<0.4) with methoxy-substituted analogs due to fluorine vs. methoxy divergence .
  • Graph Comparison : Direct subgraph matching reveals shared tricyclic cores but divergent substituent topologies. For example, the hexacyclo system in shares a fluorophenyl group but lacks the nitrogen density of the target compound .
  • NMR Chemical Shifts: Fluorine’s electronegativity deshields adjacent protons, producing distinct ¹H/¹⁹F NMR profiles compared to non-fluorinated analogs (e.g., ’s methoxy derivative) .

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